Gefitinib-based PROTAC 3 (CAS 2230821-27-7) is a highly optimized, heterobifunctional targeted protein degrader that links the first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, gefitinib, to a von Hippel-Lindau (VHL) E3 ligase ligand. For procurement professionals and assay developers, this compound serves as a critical benchmark reagent for event-driven pharmacology. Unlike traditional occupancy-driven kinase inhibitors, PROTAC 3 catalyzes the ubiquitination and subsequent proteasomal degradation of mutant EGFR. Its primary commercial and scientific value lies in its exceptional mutant-to-wild-type selectivity profile, making it an indispensable positive control for non-small cell lung cancer (NSCLC) degradation assays, ternary complex formation studies, and resistance-bypass modeling [1].
Substituting Gefitinib-based PROTAC 3 with its parent compound (gefitinib) or generic Cereblon (CRBN)-recruiting degraders fundamentally alters assay outcomes and introduces confounding variables. Gefitinib is a reversible inhibitor that leaves the EGFR protein physically intact, allowing the receptor to maintain its scaffolding functions and enabling resistance via target overexpression or compensatory signaling. PROTAC 3 physically eliminates the protein, abolishing both kinase and scaffolding roles [1]. Furthermore, substituting with a CRBN-based PROTAC introduces the risk of off-target degradation of neo-substrates (such as IKZF1/3), which can skew cell viability and immunomodulatory data. Gefitinib-based PROTAC 3 utilizes the VHL ligase, providing a cleaner degradation profile specifically tailored for mutant EGFR without CRBN-associated pleiotropic effects[2].
In targeted degradation assays, Gefitinib-based PROTAC 3 demonstrates potent, nanomolar degradation of clinically relevant EGFR mutants while strictly sparing wild-type (WT) EGFR. It achieves a DC50 of 11.7 nM in HCC827 cells (exon 19 deletion) and 22.3 nM in H3255 cells (L858R mutation), whereas it exhibits no degradation of WT EGFR at concentrations up to 10 μM . This provides a >400-fold selectivity window that parent gefitinib cannot achieve, as standard TKIs often inhibit WT EGFR, leading to dose-limiting skin and gastrointestinal toxicities in translational models.
| Evidence Dimension | Half-maximal degradation concentration (DC50) and WT sparing |
| Target Compound Data | DC50 = 11.7 nM (Exon 19 del); No WT degradation up to 10 μM |
| Comparator Or Baseline | Gefitinib (Parent TKI) / Pan-EGFR inhibitors |
| Quantified Difference | >400-fold selectivity for mutant over WT EGFR degradation |
| Conditions | HCC827 and H3255 cell lines, 24-hour incubation |
Procuring this specific PROTAC ensures clean, mutant-specific assay data without the confounding WT EGFR-mediated cytotoxicity common to standard pan-inhibitors.
For researchers modeling complete target ablation, Gefitinib-based PROTAC 3 yields a maximum degradation (Dmax) of 97.6% to 98.9% of mutant EGFR within 24 hours [1]. By contrast, the baseline comparator, gefitinib, achieves 0% degradation, acting solely through reversible kinase pocket occupation. This near-total clearance is critical for eliminating the kinase-independent scaffolding functions of EGFR that drive secondary resistance pathways.
| Evidence Dimension | Maximum protein degradation (Dmax) |
| Target Compound Data | 97.6% - 98.9% Dmax at 24 hours |
| Comparator Or Baseline | Gefitinib (0% Dmax, occupancy only) |
| Quantified Difference | Near-complete physical elimination of the target protein vs. mere functional inhibition |
| Conditions | In vitro immunoblotting / protein quantification in HCC827 cells |
This near-total clearance metric makes it the mandatory choice for validating the scaffolding-dependent resistance mechanisms that standard TKIs fail to address.
Beyond direct receptor degradation, Gefitinib-based PROTAC 3 exhibits superior downstream immunomodulatory effects compared to standard TKIs. Because mutant EGFR overexpression upregulates inhibitory immune checkpoints, the physical degradation of EGFR by PROTAC 3 significantly downregulates protein levels of PD-L1 and IDO1 in H3255 cells and tumor tissues [1]. Reversible inhibitors like gefitinib often see a rebound in these markers once the drug is washed out or resistance develops.
| Evidence Dimension | Suppression of resistance-associated immune checkpoints |
| Target Compound Data | Sustained downregulation of PD-L1 and IDO1 |
| Comparator Or Baseline | Reversible TKIs (transient or rebound expression) |
| Quantified Difference | Prolonged biomarker suppression linked directly to physical target absence |
| Conditions | H3255 cells and corresponding in vivo tumor tissue models |
It provides a superior mechanistic tool for assay developers designing co-culture or immuno-oncology screens where sustained PD-L1 suppression is required.
The choice of E3 ligase ligand significantly impacts the processability and off-target profile of a degrader. Gefitinib-based PROTAC 3 utilizes a VHL-recruiting ligand, which avoids the well-documented off-target degradation of neo-substrates (e.g., IKZF1, IKZF3, GSPT1) frequently observed with CRBN-based degraders . This ensures that any observed phenotypic changes or cytotoxicity in cellular models are strictly attributable to EGFR degradation rather than ligase-induced artifacts.
| Evidence Dimension | Off-target neo-substrate degradation |
| Target Compound Data | VHL-mediated (No IKZF1/3 degradation) |
| Comparator Or Baseline | CRBN-based PROTACs (High risk of IKZF1/3 degradation) |
| Quantified Difference | Elimination of CRBN-specific immunomodulatory off-target effects |
| Conditions | Proteome-wide degradation selectivity profiling |
For procurement in high-throughput phenotypic screening, selecting a VHL-based degrader minimizes false positives caused by off-target protein clearance.
Due to its highly quantified DC50 values (11.7 nM for Exon 19 del and 22.3 nM for L858R) and strict sparing of WT EGFR, Gefitinib-based PROTAC 3 is the ideal benchmark compound for laboratories developing next-generation mutant-selective degraders. It provides a reliable baseline for ternary complex formation assays and degradation kinetics in NSCLC cell lines .
In industrial oncology research, standard TKIs fail to address resistance driven by the physical presence of the EGFR protein (scaffolding functions). Because PROTAC 3 achieves >97% Dmax clearance of the receptor, it is explicitly procured to validate assays that differentiate between kinase-dependent and scaffolding-dependent survival pathways in resistant tumor models[1].
Given its proven ability to sustainably downregulate immune checkpoints like PD-L1 and IDO1 alongside EGFR degradation, this compound is highly suited as a reference reagent in tumor-immune co-culture models. It allows researchers to decouple the effects of transient kinase inhibition from the long-term immunological consequences of total EGFR ablation [1].